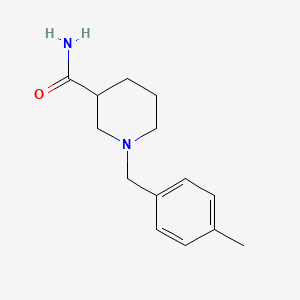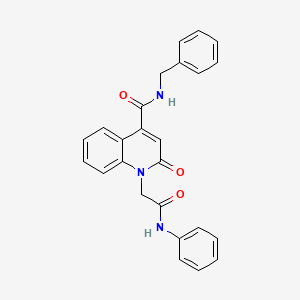
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is believed to involve the inhibition of topoisomerase II. This enzyme is responsible for unwinding DNA during replication and transcription, and its inhibition can lead to DNA damage and cell death. In addition, this compound has been reported to induce apoptosis in cancer cells, which further contributes to its antitumor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. In addition, this compound has been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is its potent inhibitory activity against topoisomerase II, which makes it a promising candidate for the development of anticancer drugs. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the research on 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide. One direction is to investigate its potential applications in other fields, such as agriculture and environmental science. Another direction is to develop more potent and selective inhibitors of topoisomerase II based on the structure of this compound. Finally, further studies are needed to elucidate the mechanism of action and the potential side effects of this compound in vivo.
In conclusion, 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its potent inhibitory activity against topoisomerase II makes it a promising candidate for the development of anticancer drugs. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves the reaction of 2-anilinoacetyl chloride with benzylmalonic acid in the presence of sodium ethoxide to form 2-benzyl-2-(2-anilino-2-oxoethyl)malonic acid. This intermediate compound is then cyclized with phosphorus oxychloride to form 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antibacterial, and antifungal activities. In addition, this compound has been reported to exhibit potent inhibitory activity against the enzyme topoisomerase II, which plays a critical role in DNA replication and cell division.
Propiedades
IUPAC Name |
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-23(27-19-11-5-2-6-12-19)17-28-22-14-8-7-13-20(22)21(15-24(28)30)25(31)26-16-18-9-3-1-4-10-18/h1-15H,16-17H2,(H,26,31)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNBNDFBTBRBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-oxo-1-[2-oxo-2-(phenylamino)ethyl]-1,2-dihydroquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4962713.png)
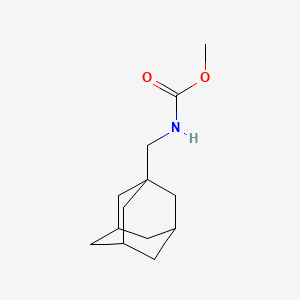
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B4962723.png)
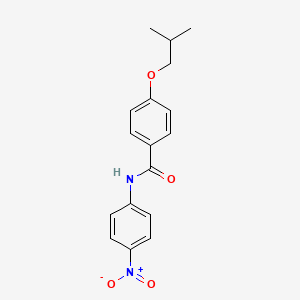
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4962747.png)
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B4962755.png)
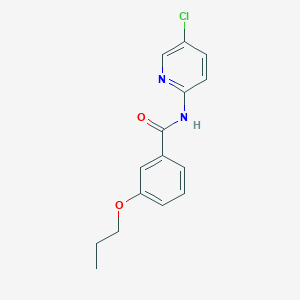
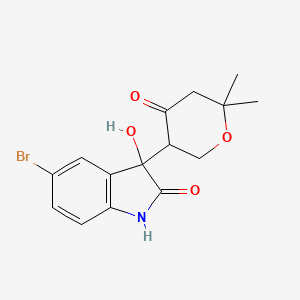
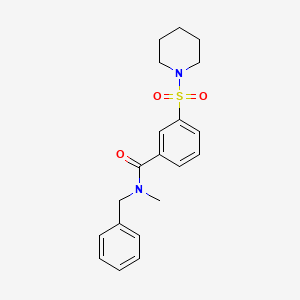
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B4962788.png)
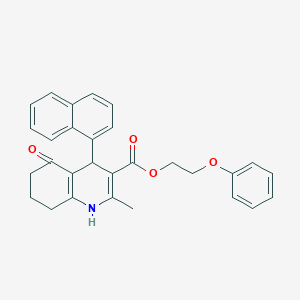
![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)
